molecular formula C15H21N7O5S B2629361 1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one CAS No. 1396882-74-8

1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Cat. No.: B2629361
CAS No.: 1396882-74-8
M. Wt: 411.44
InChI Key: HOCWYNIEEYDPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a complex organic compound with a unique structure that combines several functional groups, including a sulfonamide, a morpholine ring, and a tetrazolone moiety

Preparation Methods

The synthesis of 1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the sulfonamide group: This step involves the reaction of 4-aminobenzenesulfonamide with dimethyl sulfate to form the dimethylsulfamoyl group.

    Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction involving a suitable precursor, such as 2-chloroethyl morpholine.

    Formation of the tetrazolone ring: The tetrazolone ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.

Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one can be compared with other similar compounds, such as:

    2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: This compound has a similar structure but lacks the tetrazolone moiety.

    4-(4-(1-amino-1-methylethyl)phenyl)-5-chloro-N-(4-(2-morpholin-4-ylethyl)phenyl)pyrimidin-2-amine: This compound contains a morpholine ring and a sulfonamide group but has a different core structure.

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

4-[2-[4-[4-(dimethylsulfamoylamino)phenyl]-5-oxotetrazol-1-yl]acetyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O5S/c1-19(2)28(25,26)16-12-3-5-13(6-4-12)22-15(24)21(17-18-22)11-14(23)20-7-9-27-10-8-20/h3-6,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCWYNIEEYDPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.